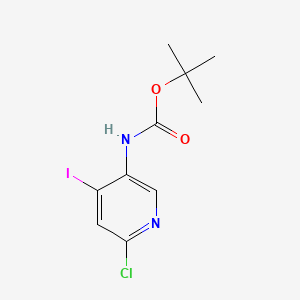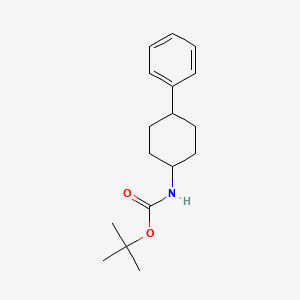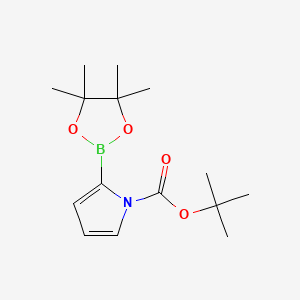
(S)-5-(Piperidin-3-yl)isoxazol-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-5-(Piperidin-3-yl)isoxazol-3(2H)-one, also known as A-84, is a compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of isoxazoles, which are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring.
Mecanismo De Acción
The exact mechanism of action of (S)-5-(Piperidin-3-yl)isoxazol-3(2H)-one is not fully understood. However, it has been shown to act as a positive allosteric modulator of the GABA-A receptor, which is a neurotransmitter receptor that plays a role in inhibiting neuronal activity in the central nervous system.
Biochemical and Physiological Effects
Studies have shown that (S)-5-(Piperidin-3-yl)isoxazol-3(2H)-one has a variety of biochemical and physiological effects. It has been shown to increase GABA-mediated inhibitory neurotransmission, which can lead to its potential as an analgesic and anticonvulsant. It has also been shown to have neuroprotective effects, which make it a potential treatment for neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(S)-5-(Piperidin-3-yl)isoxazol-3(2H)-one has several advantages for lab experiments. It is a potent and selective GABA-A receptor modulator, which makes it a useful tool for studying the effects of GABA-A receptor modulation on neuronal activity. However, it also has limitations, such as its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the study of (S)-5-(Piperidin-3-yl)isoxazol-3(2H)-one. One potential direction is to further investigate its potential as a treatment for neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another direction is to study its potential as an analgesic and anticonvulsant in animal models. Additionally, further research could be done to optimize the synthesis method and improve the solubility of the compound for use in lab experiments.
In conclusion, (S)-5-(Piperidin-3-yl)isoxazol-3(2H)-one is a compound that has shown potential in scientific research for its therapeutic applications. Its mechanism of action involves positive allosteric modulation of the GABA-A receptor, which leads to its potential as an analgesic and anticonvulsant. While it has limitations in lab experiments, there are several future directions for its study, including its potential as a treatment for neurodegenerative diseases and further optimization of the synthesis method.
Métodos De Síntesis
The synthesis of (S)-5-(Piperidin-3-yl)isoxazol-3(2H)-one involves the reaction of 3-aminopiperidine with ethyl 2-bromoacetate, followed by the reaction with hydroxylamine to form the isoxazole ring. The final product is obtained through the separation of the enantiomers using chiral HPLC.
Aplicaciones Científicas De Investigación
(S)-5-(Piperidin-3-yl)isoxazol-3(2H)-one has shown potential in scientific research for its therapeutic applications. It has been studied for its effects on the central nervous system, including its potential as an analgesic and anticonvulsant. It has also been studied for its potential as a treatment for neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
5-[(3S)-piperidin-3-yl]-1,2-oxazol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c11-8-4-7(12-10-8)6-2-1-3-9-5-6/h4,6,9H,1-3,5H2,(H,10,11)/t6-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBNREPDCQNWPIU-LURJTMIESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=CC(=O)NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CNC1)C2=CC(=O)NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl (6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)carbamate](/img/structure/B592159.png)





![Tert-butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B592167.png)

![tert-Butyl 1-oxo-2,8-diazaspiro[4.6]undecane-8-carboxylate](/img/structure/B592173.png)



